5-amino-N-(3,4-dimethylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(3,4-dimethylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3,4-dimethylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.
Attachment of the Carbamoyl Methyl Group: This step involves the reaction of the triazole derivative with a suitable isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods would involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methyl groups.
Reduction: Reduction reactions can target the triazole ring or the carbamoyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Triazole compounds can act as inhibitors for various enzymes.
Antimicrobial Activity: Exhibits activity against bacteria, fungi, and viruses.
Medicine
Drug Development: Potential use in developing new pharmaceuticals for treating diseases like cancer, infections, and inflammatory conditions.
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Textile Industry: Employed in dyeing processes and as stabilizers.
Mechanism of Action
The mechanism of action of 5-amino-N-(3,4-dimethylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic or industrial outcome.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
5-amino-1,2,3-triazole: A simpler analog with similar biological activities.
N-phenyl-1,2,3-triazole: Another derivative with different substituents on the phenyl ring.
Uniqueness
The uniqueness of 5-amino-N-(3,4-dimethylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C20H22N6O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-amino-N-(3,4-dimethylphenyl)-1-[2-(2-methylanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-12-8-9-15(10-14(12)3)22-20(28)18-19(21)26(25-24-18)11-17(27)23-16-7-5-4-6-13(16)2/h4-10H,11,21H2,1-3H3,(H,22,28)(H,23,27) |
InChI Key |
WPSASCXQTHJZPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.